

# Molecular weight and formula of Bromotris(triphenylphosphine)copper(I)

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## Compound of Interest

Compound Name: *Bromotris(triphenylphosphine)copper(I)*

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## In-Depth Technical Guide: Bromotris(triphenylphosphine)copper(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **Bromotris(triphenylphosphine)copper(I)**, a versatile organometallic complex pivotal in contemporary chemical synthesis.

## Core Compound Data

**Bromotris(triphenylphosphine)copper(I)** is a coordination complex featuring a central copper(I) ion bonded to a bromine atom and three triphenylphosphine ligands. Its molecular formula and weight are summarized below.

| Parameter         | Value                            |
|-------------------|----------------------------------|
| Chemical Formula  | $C_{54}H_{45}BrCuP_3$ [1][2]     |
| Molecular Weight  | 930.31 g/mol [3]                 |
| Alternate Formula | $C_{54}H_{45}P_3 \cdot CuBr$ [3] |
| CAS Number        | 15709-74-7 [3]                   |

## Structural and Spectroscopic Data

Detailed crystallographic data for **Bromotris(triphenylphosphine)copper(I)** is not readily available in the searched literature. However, structural studies on the analogous chloro and iodo complexes,  $[\text{Cu}(\text{PPh}_3)_3\text{X}]$ , provide valuable insights into its likely geometry. These complexes exhibit a distorted tetrahedral coordination environment around the copper(I) center.

| Parameter         | Value (for $[\text{Cu}(\text{PPh}_3)_3\text{Cl}]$ ) | Value (for $[\text{Cu}(\text{PPh}_3)_3\text{I}]$ ) |
|-------------------|---|--|
| P–Cu–P Bond Angle | 110.1(6)°   | 110.1(6)°  |
| P–Cu–X Bond Angle | 108.8(6)°   | 108.8(6)°  |
| Cu–P Bond Length  | 2.354(8) Å  | 2.354(8) Å   |

Data from a study on  $[\text{Cu}(\text{PPh}_3)_3\text{X}]$  where X = Cl, Br, I, showing an isomorphous series. The values for the bromo complex are expected to be very similar.[\[4\]](#)

Solid-state  $^{31}\text{P}$  CP/MAS NMR spectroscopy is a powerful technique for characterizing these complexes. For  $[\text{Cu}(\text{PPh}_3)_3\text{Br}]$ , the quadrupole distortion parameters are relatively small, indicating a less distorted coordination geometry compared to complexes with perchlorate or tetrafluoroborate anions.[\[4\]](#)

## Experimental Protocols

While a specific protocol for the synthesis of **Bromotris(triphenylphosphine)copper(I)** was not detailed in the provided search results, its utility as a catalyst is well-documented. Below are representative experimental protocols for catalytic reactions where this complex or its analogs are employed.

### Protocol 1: Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET ATRP) of Methyl Methacrylate (MMA)

This protocol describes a bulk polymerization of MMA using a Cu(II) catalyst with triphenylphosphine acting as the reducing agent to generate the active Cu(I) species, a role that **Bromotris(triphenylphosphine)copper(I)** can conceptually fulfill.[\[5\]](#)

#### Materials:

- Methyl methacrylate (MMA), inhibitor removed
- Ethyl  $\alpha$ -bromoisobutyrate (EBiB), initiator
- Copper(II) chloride dihydrate ( $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ ), catalyst precursor
- N,N,N',N'',N'''-Pentamethyldiethylenetriamine (PMDETA), ligand
- Triphenylphosphine (TPP), reducing agent

#### Procedure:

- To a dried ampoule equipped with a magnetic stir bar, add  $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$  (0.64 mg, 0.00375 mmol).
- Add MMA (5.0 mL, 46.7 mmol), EBiB (55  $\mu\text{L}$ , 0.375 mmol), and PMDETA (7.8  $\mu\text{L}$ , 0.0375 mmol).
- Add triphenylphosphine (9.8 mg, 0.0375 mmol).
- The solution is degassed by three freeze-pump-thaw cycles.
- The ampoule is sealed under vacuum and placed in an oil bath at a controlled temperature to initiate polymerization.
- The reaction is monitored for conversion over time.
- The polymerization is quenched by cooling and exposing the mixture to air.
- The polymer is purified by precipitation into a non-solvent (e.g., methanol) and dried under vacuum.

## Protocol 2: Generalized Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

**Bromotris(triphenylphosphine)copper(I)** is an effective catalyst for the CuAAC "click" reaction, which is fundamental in drug discovery and bioconjugation.<sup>[6][7]</sup>

Materials:

- **Bromotris(triphenylphosphine)copper(I)** [CuBr(PPh<sub>3</sub>)<sub>3</sub>]
- Terminal alkyne
- Azide
- Solvent (e.g., a mixture of water and t-butanol, or dichloromethane)
- Reaction flask with a magnetic stir bar

Procedure:

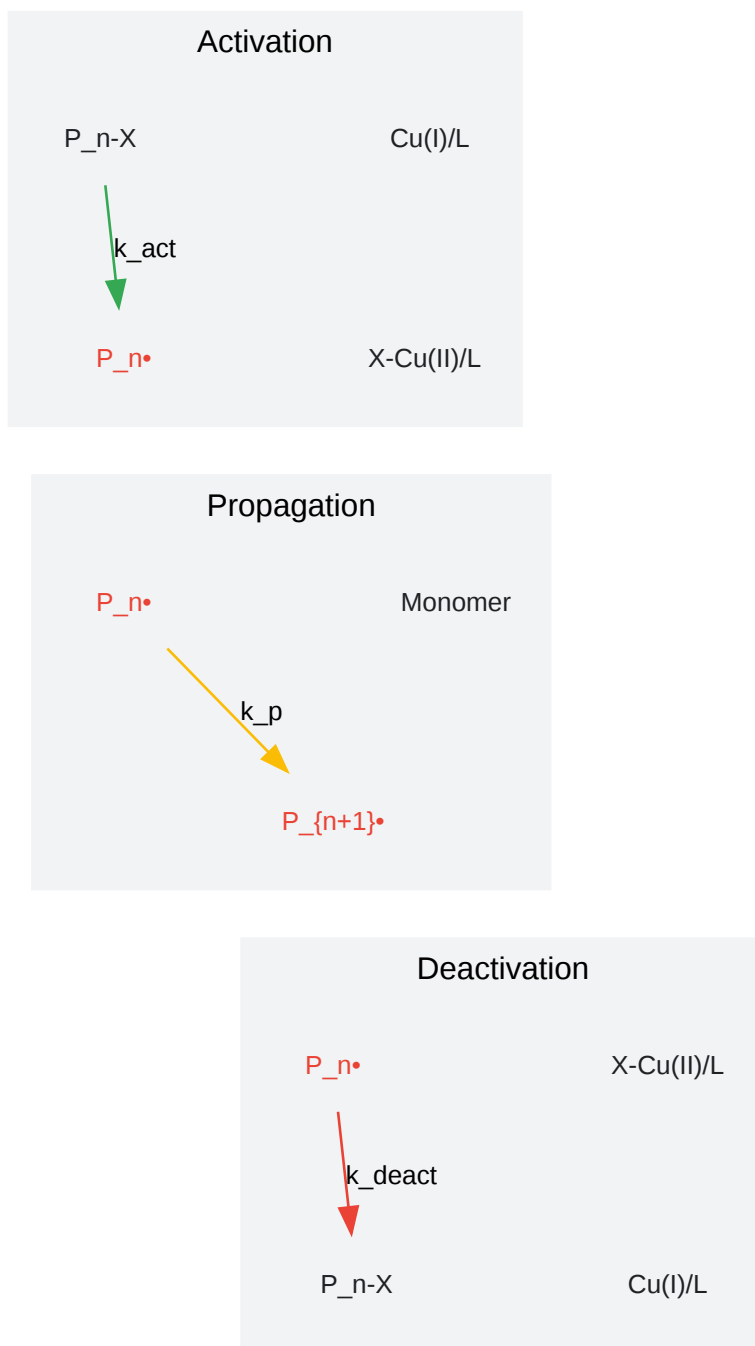
- To a reaction flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol) and the azide (1.0 mmol).
- Add the chosen solvent (e.g., 5 mL of a 1:1 mixture of water and t-butanol).
- Add **Bromotris(triphenylphosphine)copper(I)** (0.01 mmol, 1 mol%).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
- Upon completion, perform an appropriate work-up. If a biphasic system is used, separate the organic layer. If a single-phase system is used, proceed to extraction.
- Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with water and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms and workflows associated with the applications of **Bromotris(triphenylphosphine)copper(I)** and related complexes.

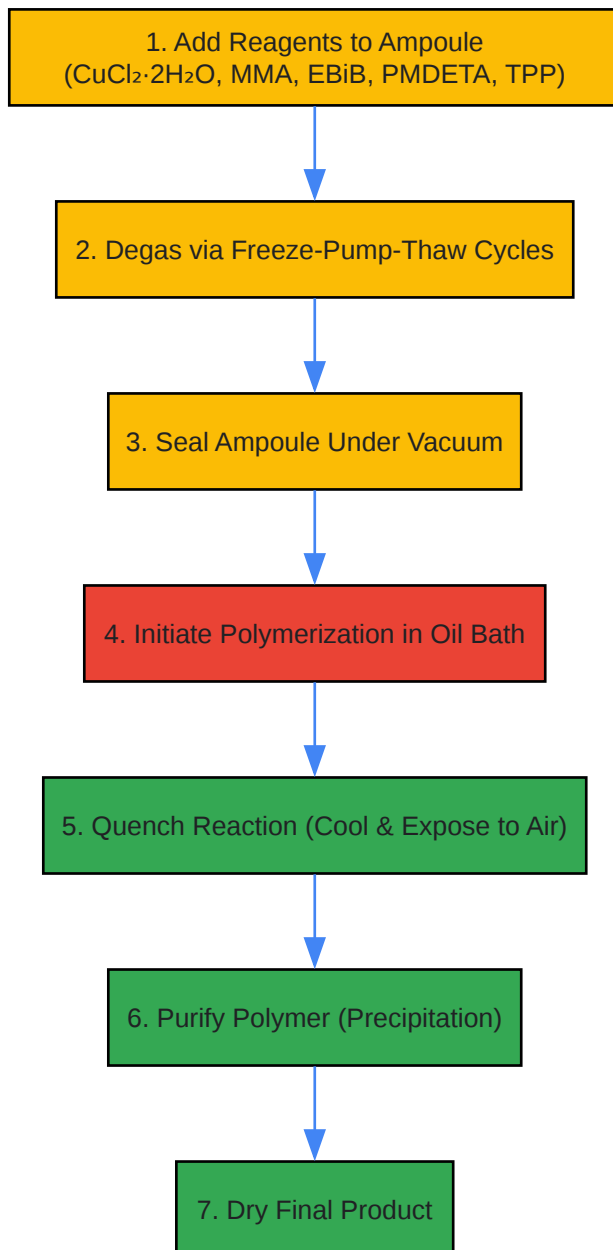
## General Mechanism of Atom Transfer Radical Polymerization (ATRP)



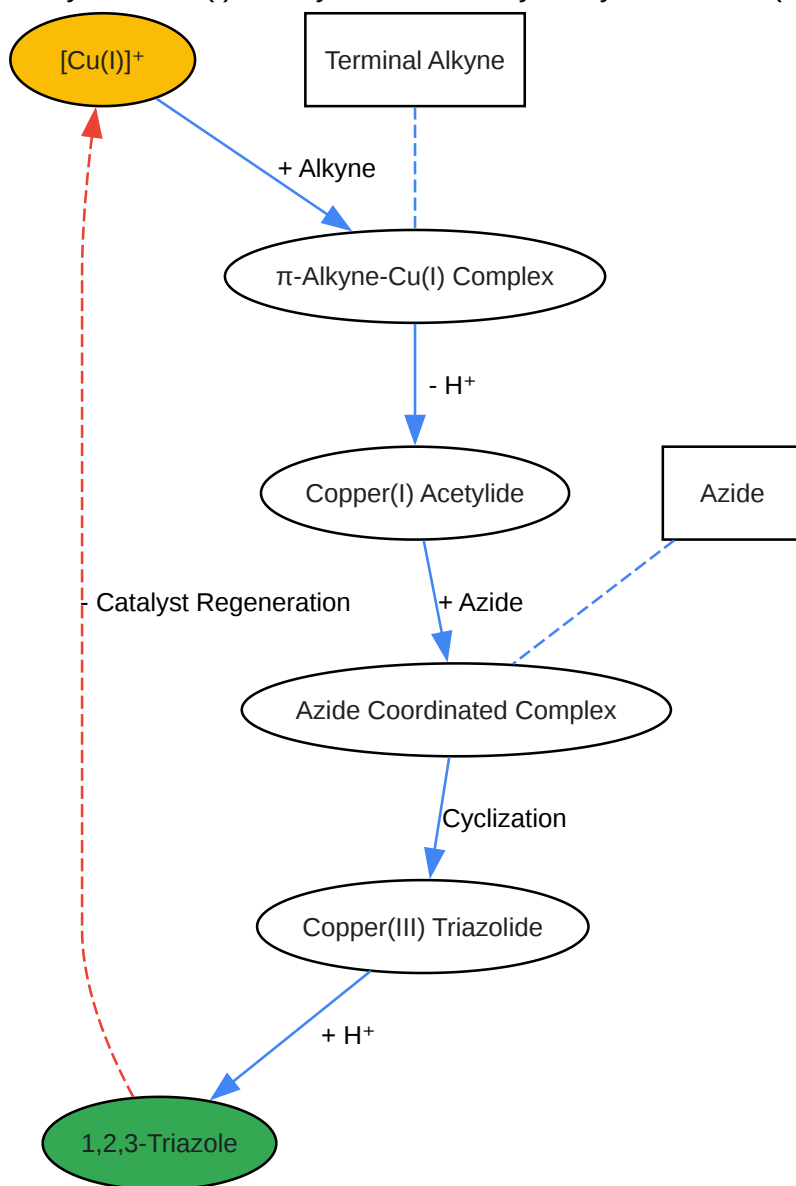
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Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

## Workflow for AGET ATRP of MMA



## Catalytic Cycle of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



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